molecular formula C16H15NO2 B7473180 Azetidin-1-yl-(2-phenoxyphenyl)methanone

Azetidin-1-yl-(2-phenoxyphenyl)methanone

Cat. No. B7473180
M. Wt: 253.29 g/mol
InChI Key: RMEPTIBYHPLQJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(2-phenoxyphenyl)methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This drug has been shown to be effective in patients with NSCLC who have developed resistance to first-generation EGFR TKIs, such as erlotinib and gefitinib.

Mechanism of Action

Azetidin-1-yl-(2-phenoxyphenyl)methanone works by selectively inhibiting the activity of mutated EGFR, which is commonly found in NSCLC. This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
Azetidin-1-yl-(2-phenoxyphenyl)methanone has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in NSCLC cells. Additionally, it has been shown to have minimal effects on normal cells, which may reduce the risk of side effects.

Advantages and Limitations for Lab Experiments

One advantage of Azetidin-1-yl-(2-phenoxyphenyl)methanone is its high selectivity for mutated EGFR, which may reduce the risk of off-target effects. Additionally, its ability to induce apoptosis in cancer cells may make it a promising therapeutic agent for the treatment of NSCLC. However, one limitation of Azetidin-1-yl-(2-phenoxyphenyl)methanone is its potential for the development of resistance, which may limit its long-term efficacy.

Future Directions

There are several future directions for research on Azetidin-1-yl-(2-phenoxyphenyl)methanone, including the development of combination therapies that may enhance its efficacy, as well as the identification of biomarkers that may predict response to treatment. Additionally, further studies are needed to better understand the mechanisms of resistance to Azetidin-1-yl-(2-phenoxyphenyl)methanone and to develop strategies to overcome this resistance. Finally, the potential use of Azetidin-1-yl-(2-phenoxyphenyl)methanone in other types of cancer, such as breast and colorectal cancer, warrants further investigation.

Synthesis Methods

The synthesis of Azetidin-1-yl-(2-phenoxyphenyl)methanone involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-phenoxyaniline to form 2-(2-phenoxyphenyl)benzoic acid. This is followed by the reaction of the acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with azetidine-1-carboxylic acid to form Azetidin-1-yl-(2-phenoxyphenyl)methanone.

Scientific Research Applications

Azetidin-1-yl-(2-phenoxyphenyl)methanone has been the subject of numerous scientific studies, particularly in the field of oncology. These studies have focused on its efficacy in the treatment of NSCLC, as well as its mechanism of action and potential side effects.

properties

IUPAC Name

azetidin-1-yl-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(17-11-6-12-17)14-9-4-5-10-15(14)19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEPTIBYHPLQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-1-yl-(2-phenoxyphenyl)methanone

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